N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,3,5,6-tetramethylbenzene-1-sulfonamide is a complex organic compound that features a sulfonamide functional group. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.
Source: The compound is synthesized through various chemical reactions involving sulfonamides and quinoline derivatives. It has been studied for its structural properties and biological activities.
Classification: This compound belongs to the class of sulfonamides, which are characterized by the presence of a sulfonyl group attached to an amine. Sulfonamides are widely recognized for their antibacterial properties and are utilized in various therapeutic applications.
The synthesis of N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,3,5,6-tetramethylbenzene-1-sulfonamide can be achieved through several methods:
The molecular structure of N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,3,5,6-tetramethylbenzene-1-sulfonamide can be represented by its molecular formula:
The structural representation can be visualized using SMILES notation: CCS(N1CCCc2ccc(cc12)NC(c1ccc(cc1)OC)=O)(=O)=O .
N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,3,5,6-tetramethylbenzene-1-sulfonamide can undergo various chemical reactions typical of sulfonamides:
These reactions are important for modifying the compound for enhanced biological activity or for synthesizing derivatives with different pharmacological profiles .
The mechanism of action for compounds like N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,3,5,6-tetramethylbenzene-1-sulfonamide typically involves:
This mechanism underlies their utility as antimicrobial agents and their potential therapeutic applications in treating infections .
The physical and chemical properties of N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,3,5,6-tetramethylbenzene-1-sulfonamide include:
These properties are crucial for understanding the compound's behavior in biological systems and its pharmacokinetic profiles.
N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,3,5,6-tetramethylbenzene-1-sulfonamide has several potential scientific uses:
Research continues into optimizing such compounds for better efficacy and reduced side effects in clinical applications .
CAS No.: 92396-88-8
CAS No.: 1487-18-9
CAS No.: 511-36-4
CAS No.: 472-51-5
CAS No.: 511-37-5